N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide
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Overview
Description
N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide is a synthetic organic compound with a complex structure. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities. This compound features a quinazolinone core, substituted with a phenylacetamide group and an isopropylphenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the phenylacetamide group through an amidation reaction, where the quinazolinone derivative reacts with phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and isopropyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the ketone group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Hydroxylated derivatives: from oxidation.
Reduced alcohols: from reduction.
Halogenated, nitrated, or sulfonated derivatives: from substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives, including this compound, have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents. They are studied for their interactions with biological macromolecules and their effects on cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Quinazolinone derivatives have been explored for their anticancer, antiviral, and neuroprotective activities. This specific compound may exhibit similar properties, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical reactions makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism of action of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These include compounds like 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxyquinazolin-4(3H)-one, which share the quinazolinone core structure.
Phenylacetamide derivatives: Compounds such as N-phenylacetamide and N-(2-phenylethyl)acetamide, which feature the phenylacetamide group.
Uniqueness
N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide is unique due to its specific substitution pattern, combining both the quinazolinone and phenylacetamide moieties with an isopropylphenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H25N3O2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C25H25N3O2/c1-16(2)18-8-10-19(11-9-18)20-13-22-21(23(29)14-20)15-26-25(27-22)28-24(30)12-17-6-4-3-5-7-17/h3-11,15-16,20H,12-14H2,1-2H3,(H,26,27,28,30) |
InChI Key |
MQMRWVKAIYNIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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